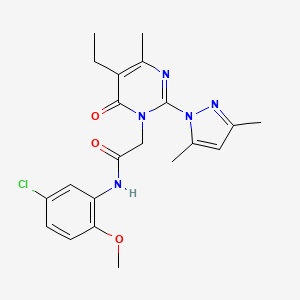
1H-Imidazol-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Imidazol-1-amine hydrochloride” is a chemical compound with the molecular formula C3H6ClN3 and a molecular weight of 119.55 . It is a derivative of imidazole, which is an important heterocyclic compound that plays a crucial role in biological processes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The hydrogen atom is located at position 1 of the imidazole ring .
Physical And Chemical Properties Analysis
“this compound” is a solid compound that should be stored in an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Efficient Diazotransfer Reagents
Imidazole-1-sulfonyl azide hydrochloride has been identified as an efficient, cost-effective, and shelf-stable diazotransfer reagent. It's capable of acting as a diazo donor for the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is noteworthy for its preparation ease from inexpensive materials, stability, and crystalline nature, making it a valuable tool in organic synthesis (Goddard-Borger & Stick, 2007).
Green Synthesis Pathways
A study presented an efficient green synthesis method for creating novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives. This multi-component one-pot synthesis uses microwave heating and aims for environmentally friendly procedures with high yields, showcasing the potential of 1H-imidazol-1-amine derivatives in developing sustainable synthetic routes (Sadek et al., 2018).
Applications in Catalysis
Palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approaches have been employed to synthesize functionalized benzimidazoimidazoles. This method utilizes derivatives of 1H-imidazol-1-amine for the efficient creation of complex molecules, emphasizing the role of these compounds in catalytic processes that result in high yields under relatively mild conditions (Veltri et al., 2018).
Synthesis of Nitrogen-rich Compounds
Research on nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential applications in gas generators highlights the utility of 1H-imidazol-1-amine derivatives. These compounds have been prepared with various cationic moieties, demonstrating high positive heats of formation and energy contribution, which are critical for their application in high-energy materials (Srinivas, Ghule, & Muralidharan, 2014).
Carbon Dioxide Capture
A task-specific ionic liquid derived from 1H-imidazol-1-amine showed effectiveness in capturing CO2 by forming a reversible carbamate salt. This illustrates the compound's potential in developing nonvolatile, water-independent CO2 capture technologies, comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Orientations Futures
Imidazole and its derivatives, including “1H-Imidazol-1-amine hydrochloride”, continue to be a topic of interest in research due to their wide range of applications . Future research may focus on developing novel methods for the synthesis of substituted imidazoles and exploring their potential applications .
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “1H-Imidazol-1-amine hydrochloride” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives can block signal reception at certain receptors, leading to a reduced transcription of certain genes .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific structure. Imidazole itself is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, imidazole is amphoteric in nature, showing both acidic and basic properties , which could influence its action in different pH environments.
Analyse Biochimique
Biochemical Properties
1H-Imidazol-1-amine hydrochloride, like other imidazole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
imidazol-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-6-2-1-5-3-6;/h1-3H,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKVJNQDKJVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2603699.png)
![3,9,9-trimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2603700.png)
![5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2603701.png)
![N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2603702.png)


![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2603707.png)



